![molecular formula C19H26N8O2 B5544727 3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

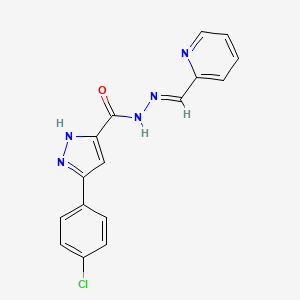

Compounds with structures similar to "3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine" have been synthesized and evaluated for their pharmacological activities, showcasing a broad spectrum of biological effects. These compounds often include piperazine and pyridazine moieties, which are integral to their activity and properties.

Synthesis Analysis

The synthesis of N-aryl(pyrimidinyl) piperazinylalkyl (hydroxyalkyl) derivatives of 1,2,3,4-tetra- and hexahydropyrido[3,4-d]pyridazines has been described, with some compounds showing biological activity in preliminary pharmacological tests (Śladowska et al., 1996). This process involves complex reactions that yield a variety of pharmacologically active derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively analyzed using various spectroscopic techniques, including IR, NMR, and LC-MS. These studies have confirmed the complex structures of the synthesized compounds and provided insights into their potential mechanisms of action.

Chemical Reactions and Properties

Reactivity studies indicate that these compounds can undergo various chemical reactions, producing a range of derivatives. These reactions include condensation with aromatic aldehydes, cycloalkylation with halocompounds, and nucleophilic substitution reactions, which significantly impact their chemical properties and biological activities.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, have been determined for these compounds. For example, crystal structure analysis of a related compound revealed weak intermolecular C—H⋯N hydrogen-bond interactions stabilizing the crystal structure (Arslan et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has led to the synthesis of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines, showcasing the chemical versatility and potential pharmacological activities of compounds related to your query. These derivatives were achieved through reactions involving piperazinylalkyl intermediates, highlighting the compound's utility in creating pharmacologically active molecules (Śladowska et al., 1995).

Antiviral Properties

- A compound closely related to your query, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses, demonstrating significant antiviral activity at concentrations that do not inhibit HeLa cell growth. This highlights the potential application of similar compounds in treating viral infections (Andries et al., 2005).

Antimicrobial and Antifungal Activities

- Sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. These findings suggest the compound's framework can be modified to enhance antimicrobial properties (Bhatt et al., 2016).

Antidiabetic Potential

- Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their use as anti-diabetic medications. This research demonstrates the role of piperazine derivatives in developing treatments for diabetes through enzyme inhibition and insulinotropic activities (Bindu et al., 2019).

CNS and Antioxidant Properties

- Derivatives of pyridothiazine-1,1-dioxide with substituted piperazinyl and piperidinyl side chains have shown analgesic action and moderate antioxidant properties under pharmacological CNS screening, suggesting their utility in pain management and as potential neuroprotective agents (Malinka et al., 2002).

Anti-inflammatory and Analgesic Properties

- Novel quinazolinone derivatives with N and O heterocyclic moieties have demonstrated promising anti-inflammatory and analgesic activities. This research underscores the potential of piperazine and pyridazine derivatives in developing new anti-inflammatory and analgesic agents (Mosaad et al., 2010).

Propriétés

IUPAC Name |

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2/c1-24-7-9-25(10-8-24)16-3-4-17(23-22-16)26-11-13-27(14-12-26)18(28)15-29-19-20-5-2-6-21-19/h2-6H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEODIIXNONWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)